LogP Reduction versus Des-Fluoro Analog: Ortho-Fluorine Lowers Lipophilicity by ΔLogP = –0.28
The target compound (CAS 1447441-58-8) exhibits a computed LogP of 3.42, whereas the des-fluoro congener 1-(4-(difluoromethyl)phenyl)-2-methylpropan-1-amine (CAS 1213382-72-9) has a computed LogP of 3.70 . This represents a ΔLogP of –0.28, meaning the addition of the ortho-fluorine atom paradoxically reduces lipophilicity, likely through intramolecular electronic effects that alter the compound's partitioning behaviour. The lower LogP may translate into improved aqueous solubility and reduced non-specific protein binding relative to the des-fluoro analog, a desirable profile for CNS drug discovery programs where excessive lipophilicity is associated with higher metabolic clearance and off-target promiscuity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4191 |
| Comparator Or Baseline | Des-fluoro analog (CAS 1213382-72-9): LogP = 3.7018 |
| Quantified Difference | ΔLogP = –0.2827 |
| Conditions | Computed LogP values reported by Leyan (leyan.com) using proprietary prediction algorithm; same computational method applied to both compounds. |
Why This Matters
In medicinal chemistry lead optimisation, a LogP reduction of ~0.3 units can meaningfully improve solubility, reduce phospholipidosis risk, and lower metabolic turnover, making the ortho-fluorinated scaffold a preferable starting point for programs requiring balanced lipophilicity.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level inference: relationship between LogP and ADME liabilities). View Source
